Acetylcarbamate
Overview
Description
Acetylcarbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of an acetyl group attached to a carbamate moiety Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and polymer chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylcarbamate can be synthesized through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols. For instance, the reaction of phenyl N-acetylcarbamate with methoxybenzyl alcohol in the presence of a base like triethylamine at elevated temperatures yields this compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient route to carbamates without the need for an inert atmosphere .
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale reactors where the reactants are mixed under controlled conditions. The process typically involves the use of catalysts to enhance the reaction rate and yield. For example, natural phosphate has been used as a catalyst in the synthesis of tert-butyl this compound, providing excellent yields and a simple workup procedure .
Chemical Reactions Analysis
Types of Reactions: Acetylcarbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates in the presence of bases are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Acetylcarbamate has a wide range of applications in scientific research:
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of acetylcarbamate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate linkages. This modification can alter the activity of the target proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Acetylcarbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: Similar in structure but with an ethyl group instead of an acetyl group.
Methyl carbamate: Contains a methyl group instead of an acetyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties and applications.
Uniqueness: this compound is unique due to its acetyl group, which imparts specific reactivity and properties. This makes it suitable for applications where other carbamates may not be as effective. For example, the acetyl group can enhance the compound’s ability to act as a prodrug, releasing active agents in a controlled manner .
Properties
IUPAC Name |
acetylcarbamic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c1-2(5)4-3(6)7/h1H3,(H,4,5)(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSHVJSFPXZRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595284 | |
Record name | Acetylcarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75263-37-5 | |
Record name | Acetylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075263375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylcarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31FOP016QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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